1,2-Propanediol, 1-phosphate

Enzymology Phosphate ester chemistry Isomer purity specification

1,2-Propanediol, 1-phosphate (CAS 10602-14-9), systematically named 2-hydroxypropyl dihydrogen phosphate, is a hydroxyalkyl phosphate consisting of a propane-1,2-diol backbone phosphorylated at the primary 1-position. With a molecular formula C₃H₉O₅P and monoisotopic mass 156.01876 Da, it belongs to the class of small-molecule organophosphates that serve as intermediates in microbial propanediol metabolism and as mechanistic probes for phosphoester hydrolysis.

Molecular Formula C3H9O5P
Molecular Weight 156.07 g/mol
CAS No. 10602-14-9
Cat. No. B1212968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Propanediol, 1-phosphate
CAS10602-14-9
Molecular FormulaC3H9O5P
Molecular Weight156.07 g/mol
Structural Identifiers
SMILESCC(COP(=O)(O)O)O
InChIInChI=1S/C3H9O5P/c1-3(4)2-8-9(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7)
InChIKeyPDKDLYHHQBVFJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Propanediol 1-Phosphate (CAS 10602-14-9): Procurement-Relevant Chemical Identity and Class Context


1,2-Propanediol, 1-phosphate (CAS 10602-14-9), systematically named 2-hydroxypropyl dihydrogen phosphate, is a hydroxyalkyl phosphate consisting of a propane-1,2-diol backbone phosphorylated at the primary 1-position [1]. With a molecular formula C₃H₉O₅P and monoisotopic mass 156.01876 Da, it belongs to the class of small-molecule organophosphates that serve as intermediates in microbial propanediol metabolism and as mechanistic probes for phosphoester hydrolysis [2]. The compound exists as a monoanionic or dianionic species depending on pH, with the dianionic form (2-hydroxypropyl phosphate(2−)) predominating at physiological pH 7.3 [3]. Its structural simplicity—a three-carbon chain bearing both a secondary hydroxyl and a primary phosphate ester—enables it to function as a minimal substrate model for glycerol-3-phosphate-like enzymatic oxidation and as a well-characterized RNA model substrate in hydrolytic cleavage studies, making precise isomeric and purity specifications essential for reproducible experimental outcomes [4].

Why 1,2-Propanediol 1-Phosphate Cannot Be Substituted by Generic Organophosphate Analogs: Structural and Functional Specificity Basis


Generic substitution among small organophosphates is precluded by the unique combination of a primary phosphate ester and a secondary hydroxyl on a three-carbon scaffold that governs 1,2-propanediol 1-phosphate's reactivity profile. Chemically synthesized propanediol phosphate exists as an equilibrium mixture of the 1-phosphate (66–86%) and the 2-phosphate isomer, with the equilibrium settling at 76% 1-phosphate; the isomers are not functionally equivalent because only the 1-phosphate serves as a substrate for propanediol-phosphate dehydrogenase (EC 1.1.1.7) and glycerol-3-phosphate dehydrogenase (EC 1.1.1.8) [1]. Unlike glycerol 3-phosphate, which lacks the methyl substituent at C-2, 1,2-propanediol 1-phosphate exhibits distinct hydrolytic stability—withstanding 0.5 N NaOH at 100 °C for 9 hours without phosphate liberation—and undergoes acid-catalyzed 1,2-rearrangement with P–O bond fission, a mechanistic pathway not available to 1,3-propanediol phosphate [2]. Furthermore, the compound's pKa values (7.22 and 10.9 for substituted aryl derivatives) position its ionization state critically within physiological pH ranges, directly influencing its reactivity as an RNA model substrate, a property not shared by non-hydroxylated alkyl phosphates [3]. These isomer-, enzyme-, and pH-dependent properties mean that substituting with an unpurified isomer mixture, a different regioisomer, or a non-hydroxylated analog introduces uncontrolled variables that invalidate comparative kinetic, metabolic, or hydrolytic studies.

Quantitative Differentiation Evidence for 1,2-Propanediol 1-Phosphate (CAS 10602-14-9) Against Closest Analogs


Isomeric Purity: 1-Phosphate vs. 2-Phosphate Equilibrium Ratio Defines Substrate Competence

Chemically synthesized propanediol phosphate is not a single entity but a mixture of 1,2-propanediol 1-phosphate and 1,2-propanediol 2-phosphate. Huff and Rudney demonstrated that the freshly synthesized material contains 66–86% of the 1-phosphate isomer, and upon equilibration the mixture stabilizes at 76% 1-phosphate [1]. Only the 1-phosphate isomer is recognized as a substrate by propanediol-phosphate dehydrogenase (EC 1.1.1.7) and glycerol-3-phosphate dehydrogenase (EC 1.1.1.8), whereas the 2-phosphate isomer is enzymatically inert in these systems [2]. Procurement of material without specified isomeric composition therefore introduces 14–34% enzymatically inactive impurity, directly compromising reaction rate, yield, and mechanistic interpretation.

Enzymology Phosphate ester chemistry Isomer purity specification

Substrate Affinity Discrimination: Glycerol-3-Phosphate Dehydrogenase Processes 1,2-Propanediol 1-Phosphate with Lower Affinity Than Its Native Substrate

NAD⁺-dependent glycerol-3-phosphate dehydrogenase (EC 1.1.1.8) accepts 1,2-propanediol 1-phosphate as an alternative substrate, but the IUBMB Enzyme Nomenclature explicitly notes that this activity occurs 'with a much lower affinity' compared to the native substrate sn-glycerol 3-phosphate [1]. This functional cross-reactivity is structurally meaningful because the enzyme tolerates substitution of the –CH₂OH group in glycerol 3-phosphate with a –CH₃ group in 1,2-propanediol 1-phosphate, but the loss of the primary hydroxyl reduces binding affinity. The Saccharomyces cerevisiae enzyme also acts on propane-1,2-diol 1-phosphate but not on a variety of other phosphate esters, confirming that both the diol backbone and the 1-phosphate regioisomer are selectivity determinants [2]. This differential affinity must be accounted for when designing coupled enzymatic assays or metabolic engineering pathways that channel carbon through glycerol-3-phosphate nodes.

Enzyme kinetics Substrate specificity Glycerol-3-phosphate dehydrogenase

Hydrolytic Stability: 1,2-Propanediol 1-Phosphate Resists Alkaline Hydrolysis for 9 Hours at 100 °C, Unlike Typical Alkyl Phosphates

Miller and Huggins (1953) reported that 1,2-propanediol 1-phosphate (referred to as propanediol phosphate, PDP) exhibits unusual hydrolytic stability. In 0.5 N NaOH at 100 °C, no liberation of organic phosphate was detectable after 9 hours, while in 5.0 N acid at 100 °C less than half of the organic phosphate was hydrolyzed over the same period [1]. This stability profile contrasts sharply with many glycerol phosphate esters and sugar phosphates that undergo significant hydrolysis under comparable alkaline conditions. The acid-catalyzed hydrolysis of 1,2-propanediol 1-phosphate proceeds via initial rapid rearrangement to the 1- and 2-isomer equilibrium mixture with P–O bond fission, a mechanism confirmed by ¹⁸O-tracer experiments [2]. The exceptional alkaline stability is a differentiating feature relevant to experimental protocols requiring prolonged incubation at elevated temperatures or strongly basic conditions.

Phosphate ester stability Hydrolysis resistance Experimental design

pH-Dependent Speciation: pKa Values of 7.22 and 10.9 Govern Reactivity as RNA Model Substrate

The kinetic behavior of 2-hydroxypropyl phosphate derivatives in phosphodiester cleavage reactions is governed by two kinetically significant ionizations with pKa values of 7.22 and 10.9, as determined from bell-shaped pH-rate profiles for Zn(II)-catalyzed cleavage of substituted aryl 2-hydroxypropyl phosphates in ethanol at 25 °C [1]. The pKa of 7.22 is particularly significant because it positions the monoanion/dianion equilibrium near physiological pH, meaning small pH shifts around neutrality produce large changes in the concentration of the reactive dianionic species. This property underpins the compound's widespread use as the core scaffold of the RNA model substrate 2-hydroxypropyl-4-nitrophenyl phosphate (HPNP), where cleavage rate constants have been quantified: at 50 °C and pD 5.9, HPNP hydrolysis proceeds with a rate constant of 6.62 × 10⁻⁶ s⁻¹, yielding a cyclic phosphate ester and p-nitrophenol as the exclusive products . Non-hydroxylated alkyl phosphates lack the neighboring hydroxyl group necessary for intramolecular nucleophilic catalysis and therefore exhibit fundamentally different pH-rate profiles and substantially slower cleavage kinetics.

RNA model chemistry Phosphate diester hydrolysis pH-rate profiling

Enzymatic Oxidation by α-Glycerophosphate Dehydrogenase: 1,2-Propanediol 1-Phosphate Serves as Substrate, Unlike 2-Phosphate Isomer

Early metabolic studies by Miller and Huggins (1953) demonstrated that α-glycerophosphate dehydrogenase (now classified as glycerol-3-phosphate dehydrogenase, EC 1.1.1.8) from rabbit muscle oxidizes both its native substrate α-glycerophosphate and DL-propanediol phosphate (1,2-propanediol 1-phosphate) in the presence of DPN (NAD⁺), while β-glycerophosphate (glycerol 2-phosphate) was not oxidized [1]. This finding established that a primary phosphate ester at the 1-position is essential for substrate recognition, and that the enzyme tolerates the methyl-for-hydroxymethyl substitution at C-2. The oxidation product was subsequently identified as acetol phosphate (hydroxyacetone phosphate) by Huff and Rudney (1959), confirming the reaction stoichiometry: 1,2-propanediol 1-phosphate + NAD⁺ → hydroxyacetone phosphate + NADH + H⁺, a reaction that is reversible using chemically synthesized acetol phosphate [2]. The 2-phosphate isomer is not a substrate for this oxidation, reinforcing the requirement for isomeric purity in metabolic tracing studies.

Enzyme specificity Glycerol phosphate metabolism Oxidation pathway

Kinetic Parameters for Propanediol-Phosphate Dehydrogenase: Km Range of 0.1–5.5 mM Defines Working Concentration Window

BRENDA enzyme database reports a Km value of 4.4 mM for DL-propane-1,2-diol 1-phosphate with propanediol-phosphate dehydrogenase (EC 1.1.1.7) from Oryctolagus cuniculus (rabbit), with a reported range spanning 0.1–5.5 mM across the limited available kinetic data [1]. The enzyme catalyzes the NAD⁺-dependent oxidation: propane-1,2-diol 1-phosphate + NAD⁺ ⇌ hydroxyacetone phosphate + NADH + H⁺, and dehydrogenation exhibits an alkaline pH optimum [2]. The product hydroxyacetone phosphate acts as a competitive inhibitor with respect to the substrate, a kinetic feature that must be incorporated into progress-curve analysis for accurate rate determination [3]. In contrast, the native substrate for the related enzyme glycerol-3-phosphate dehydrogenase (EC 1.1.1.8), sn-glycerol 3-phosphate, typically exhibits Km values in the sub-millimolar range (e.g., ~0.2 mM for dihydroxyacetone phosphate reduction at pH 7.0), reflecting the higher affinity of the native dehydrogenase for its physiological substrate relative to the methyl-substituted analog [4]. This Km differential provides a quantitative basis for selecting appropriate substrate concentrations in enzymatic assays and for predicting competition effects in mixed-substrate systems.

Enzyme kinetics Substrate saturation Assay development

High-Value Application Scenarios for 1,2-Propanediol 1-Phosphate (CAS 10602-14-9) Grounded in Quantitative Evidence


Enzymatic Assay Development for Propanediol-Phosphate Dehydrogenase (EC 1.1.1.7) Activity Measurements

1,2-Propanediol 1-phosphate is the sole physiological substrate for propanediol-phosphate dehydrogenase (EC 1.1.1.7), which catalyzes its NAD⁺-dependent oxidation to hydroxyacetone phosphate. The Km of ~4.4 mM (range 0.1–5.5 mM for the DL-racemate) [1] informs assay design: substrate concentrations of 5–20 mM are required to achieve near-saturating conditions. The reaction exhibits an alkaline pH optimum and is subject to competitive product inhibition by hydroxyacetone phosphate (Ki ~0.1 mM) [2], necessitating coupled-enzyme systems (e.g., with NADH oxidase or a trapping agent) for continuous spectrophotometric monitoring at 340 nm. Procurement of material with specified 1-phosphate isomer content ≥76% is critical because the 2-phosphate isomer present in uncharacterized preparations (14–34% of total) is enzymatically inert and artificially depresses measured activity [3].

RNA Phosphodiester Hydrolysis Model Substrate Platform (HPNP Chemistry)

The 2-hydroxypropyl phosphate scaffold is the core of the widely adopted RNA model substrate 2-hydroxypropyl-4-nitrophenyl phosphate (HPNP). The kinetically significant pKa values of 7.22 and 10.9 [1] place the ionization equilibrium within the pH range relevant to both enzymatic and artificial nuclease studies. The benchmark hydrolytic rate constant of 6.62 × 10⁻⁶ s⁻¹ for HPNP at pD 5.9 and 50 °C [2] provides a reference point against which catalytic rate enhancements can be quantified. For procurement, the free acid form (1,2-propanediol 1-phosphate) is the preferred starting material for synthesis of substituted aryl HPNP derivatives, and isomerically pure material ensures that subsequent kinetic measurements reflect a single molecular species rather than a mixed population with confounding reactivity.

Metabolic Pathway Tracing and Carbon Flux Analysis Involving Glycerol-3-Phosphate Dehydrogenase Nodes

In metabolic engineering and flux analysis studies, 1,2-propanediol 1-phosphate serves as a structural analog of glycerol 3-phosphate that can be used to probe the substrate specificity of glycerol-3-phosphate dehydrogenase (EC 1.1.1.8). The IUBMB annotation confirms that the enzyme acts on propane-1,2-diol 1-phosphate 'with a much lower affinity' than its native substrate [1], enabling competitive substrate experiments that distinguish between glycerol-3-phosphate-dependent and -independent metabolic routes. The exceptional alkaline stability of the phosphate ester—withstanding 0.5 N NaOH at 100 °C for 9 hours without hydrolysis [2]—permits its use in sample workup protocols involving strong base, where glycerol 3-phosphate and other sugar phosphates would undergo degradation, thereby preserving the integrity of the labeled tracer.

Phosphate Ester Hydrolysis Mechanism Studies: Acid-Catalyzed 1,2-Rearrangement with P–O Bond Fission

1,2-Propanediol 1-phosphate undergoes acid-catalyzed hydrolysis via an initial rapid 1,2-rearrangement to an equilibrium mixture of 1- and 2-isomers, proceeding through a five-membered cyclic phosphate intermediate with P–O bond fission, as established by ¹⁸O-tracer experiments [1]. This mechanistic pathway is directly analogous to the isomerization and hydrolytic breakdown of RNA and phospholipids bearing a 2-hydroxy group adjacent to the phosphate ester, making the compound a minimalist model for studying the fundamental chemistry of phosphate ester solvolysis. The availability of quantitative rate data for acid-catalyzed hydrolysis across a range of temperatures and perchloric acid concentrations (up to 8 M) provides a well-defined kinetic framework against which the effects of neighboring group participation, leaving group variation, and ionic strength can be systematically investigated [2].

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